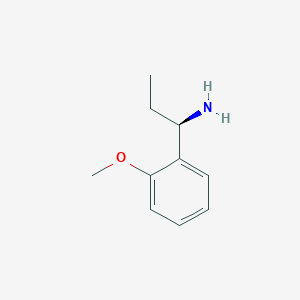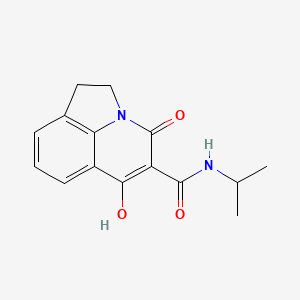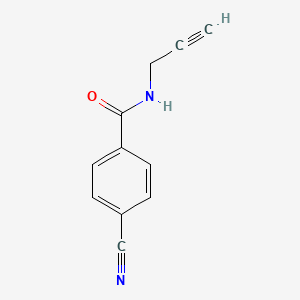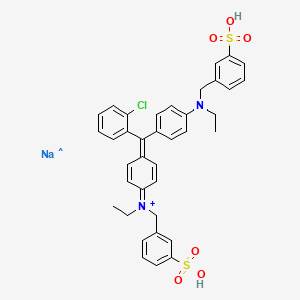
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 2,3-dichloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-ethoxybenzaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts or acids/bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or quinones, reduction could produce hydrazines or amines, and substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound in studies of enzyme inhibition, antimicrobial activity, or anticancer properties.
Medicine: Investigation of its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Applications in the development of new materials, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide would depend on its specific biological or chemical activity. Generally, hydrazones can interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition, activation, or binding. The pathways involved might include oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide include other hydrazones and related derivatives, such as:
- N-(2,3-Dichlorophenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the 2,3-dichlorophenyl group and the 4-ethoxybenzylidene moiety can confer unique properties compared to other hydrazones.
Properties
CAS No. |
477733-95-2 |
|---|---|
Molecular Formula |
C17H15Cl2N3O3 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-2-25-12-8-6-11(7-9-12)10-20-22-17(24)16(23)21-14-5-3-4-13(18)15(14)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
VSSJDKCSMULWLH-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)
![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)
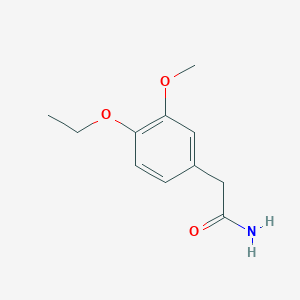
![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)
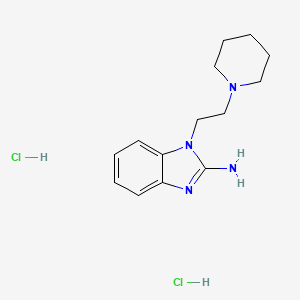
![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)
![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)
